molecular formula C6H11Cl3O B8722620 5,5,5-Trichloro-2-methylpentan-2-ol CAS No. 61446-85-3

5,5,5-Trichloro-2-methylpentan-2-ol

Cat. No.: B8722620
CAS No.: 61446-85-3
M. Wt: 205.5 g/mol
InChI Key: UYQRMJSYNNZHML-UHFFFAOYSA-N
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Description

Overview of Halogenated Organic Compounds in Modern Chemistry

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon, are integral to modern chemistry. youtube.compressbooks.pub Their applications span a wide array of industries, including pharmaceuticals, agriculture, and materials science. pressbooks.pubnih.gov The presence of halogens can significantly alter the physical and chemical properties of an organic molecule, influencing its reactivity, polarity, and biological activity. noaa.gov Notable examples include the anti-anxiety medication diazepam (which contains chlorine) and the antidepressant fluoxetine (B1211875) (which contains fluorine). pressbooks.pub In the realm of materials, polyvinyl chloride (PVC), a widely used plastic, is derived from the halogenated hydrocarbon vinyl chloride. pressbooks.pub However, the stability and persistence of some halogenated compounds in the environment are also a significant consideration. nih.gov

Significance of Tertiary Alcohols in Synthetic Chemistry

Tertiary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom bonded to three other carbon atoms, are crucial intermediates in organic synthesis. byjus.combritannica.com Their structure provides a foundation for creating complex molecules. illinois.edu Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under mild conditions, a property that is synthetically useful. britannica.com They can be synthesized through methods like Grignard reactions and are precursors to a variety of other functional groups. britannica.com The enantioselective synthesis of chiral tertiary alcohols is a particularly important area of research, as these structures are often found in biologically active compounds. illinois.edu

Problem Statement: Research Gaps and Opportunities Pertaining to 5,5,5-Trichloro-2-methylpentan-2-ol

While the broader classes of halogenated compounds and tertiary alcohols are well-studied, specific molecules like this compound remain less explored. A significant research gap exists regarding its specific reactivity, potential applications, and detailed spectroscopic characterization. Much of the available information is limited to basic physical and chemical properties found in chemical databases. nih.gov There is a clear opportunity for further research to uncover novel synthetic methodologies, explore its potential as a building block in medicinal chemistry or materials science, and to fully characterize its chemical behavior. A patent for a synthesis process of this compound exists, suggesting potential industrial interest. google.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound based on currently available scientific information. The primary objectives are to:

Detail the known physical and chemical properties of the compound.

Summarize existing synthetic methods.

Identify and discuss its relationship with similar and derivative compounds.

Highlight the current gaps in knowledge to guide future research endeavors.

This research outline will focus exclusively on the chemical nature of this compound, without delving into dosage, administration, or safety profiles.

Chemical Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a halogenated tertiary alcohol with the molecular formula C₆H₁₁Cl₃O. nih.gov The presence of the trichloromethyl group significantly influences its properties.

PropertyValueSource
Molecular Weight 205.5 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 61446-85-3 nih.gov
Molecular Formula C₆H₁₁Cl₃O nih.gov
InChI Key UYQRMJSYNNZHML-UHFFFAOYSA-N nih.gov
Canonical SMILES CC(C)(CCC(Cl)(Cl)Cl)O nih.gov

Synthesis of this compound

The synthesis of this compound has been described in patent literature. One method involves the reaction of 2-methyl-3-buten-2-ol (B93329) with chloroform (B151607) in the presence of a peroxide initiator. google.com The process detailed in the patent suggests a free-radical addition mechanism. The reaction conditions, including temperature and the choice of peroxide, are crucial for achieving a good yield. google.com

Another potential, though not explicitly documented for this specific compound, synthetic route could involve the Grignard reaction. This would entail the reaction of a suitable Grignard reagent with a ketone. For instance, the reaction of 3,3,3-trichloropropylmagnesium chloride with acetone (B3395972) could theoretically yield the target molecule. Grignard reagents are known for their high reactivity and the need for anhydrous conditions during their preparation and use. byjus.com

Related and Derivative Compounds

The chemical landscape around this compound includes several related and derivative compounds that provide context for its potential reactivity and applications.

Similar Halogenated Alcohols

3,5,5,5-Tetrachloro-2-methylpentan-2-ol: This compound is structurally similar, with an additional chlorine atom. It is also a tertiary alcohol and is synthesized through the chlorination of 2-methylpentan-2-ol. evitachem.com Its applications are noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com

5-Chloro-2-methyl-2-pentanol: This is a monochlorinated analogue. chemspider.com The reduced number of chlorine atoms would likely result in different physical and chemical properties, such as lower molecular weight and potentially different reactivity.

Potential Reaction Products and Derivatives

Elimination Products: Tertiary alcohols can undergo elimination reactions to form alkenes. evitachem.com In the case of this compound, dehydration could lead to the formation of 5,5,5-trichloro-2-methyl-2-pentene or 5,5,5-trichloro-2-methyl-1-pentene .

Substitution Products: The hydroxyl group of the alcohol can be substituted. For example, reaction with a hydrohalic acid could replace the -OH group with a halogen. britannica.com

Oxidation Products: While tertiary alcohols are generally resistant to oxidation, harsh conditions can lead to the cleavage of carbon-carbon bonds. britannica.com For this compound, this could lead to smaller chlorinated molecules.

Related Unsaturated Compounds: The compound 3,5,5-trichloro-2-methyl-4-penten-2-ol is a related unsaturated alcohol. guidechem.com The presence of a double bond introduces additional reactivity. Another related compound is 5,5,5-trichloropent-3-en-2-one , which is a ketone derivative. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61446-85-3

Molecular Formula

C6H11Cl3O

Molecular Weight

205.5 g/mol

IUPAC Name

5,5,5-trichloro-2-methylpentan-2-ol

InChI

InChI=1S/C6H11Cl3O/c1-5(2,10)3-4-6(7,8)9/h10H,3-4H2,1-2H3

InChI Key

UYQRMJSYNNZHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(Cl)(Cl)Cl)O

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of 5,5,5 Trichloro 2 Methylpentan 2 Ol

Systematic Nomenclature According to IUPAC Principles

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 5,5,5-Trichloro-2-methylpentan-2-ol . tandfonline.com This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the hydroxyl (-OH) group, making it an alcohol. The pentane (B18724) backbone consists of five carbon atoms. The numbering of the chain begins from the end closest to the hydroxyl group, which is located at position 2. This position also bears a methyl (-CH₃) substituent. The "trichloro" prefix indicates the presence of three chlorine atoms, all located at position 5.

Structural Feature Nomenclature Detail
Parent Chain Pentane
Principal Functional Group -OH (Alcohol) at C2
Substituents -CH₃ (Methyl) at C2-Cl (Chloro) at C5 (three times)
Full IUPAC Name This compound

Conformational Analysis and Preferred Geometries

The three-dimensional structure of this compound is dictated by the rotational possibilities around its single bonds. The molecule's conformation is largely influenced by the steric hindrance imposed by its bulky substituents: the trichloromethyl group (-CCl₃) and the tertiary alcohol moiety.

Rotation around the C-C single bonds allows the molecule to adopt various spatial arrangements known as conformers. The most stable conformers will be those that minimize steric strain and other unfavorable interactions. For acyclic alkanes, staggered conformations are generally more stable than eclipsed conformations. In the case of this compound, the key rotations to consider are around the C2-C3 and C3-C4 bonds.

Due to the significant size of the trichloromethyl group and the tertiary butyl-like group at the other end, the molecule is expected to adopt a conformation that maximizes the distance between these two bulky groups. This would likely result in an extended, anti-periplanar arrangement along the carbon backbone to minimize van der Waals repulsion. The presence of the polar C-Cl and C-O bonds may also introduce dipole-dipole interactions that could influence conformational preferences, although steric factors are likely to be dominant.

Theoretical Models for Structural Prediction

The precise geometric parameters and conformational energies of this compound can be predicted using computational chemistry methods. rsc.org These theoretical models provide valuable insights where experimental data may be lacking.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure of molecules. arxiv.orgarxiv.org DFT calculations can be employed to:

Optimize the molecular geometry: to find the lowest energy conformation.

Calculate vibrational frequencies: to confirm that the optimized structure corresponds to a stable minimum on the potential energy surface.

Determine rotational energy barriers: between different conformers.

Predict spectroscopic properties: such as NMR and IR spectra, which can be compared with experimental data for validation.

For a molecule like this compound, DFT calculations would likely be performed using a suitable basis set that can accurately describe the electronic environment of the chlorine and oxygen atoms. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a comprehensive picture of the molecule's three-dimensional structure and energetics.

Molecular Mechanics methods, which use classical physics to model molecular systems, could also be applied. acs.org While less computationally intensive than DFT, they can provide good estimates of conformational energies and geometries, particularly for larger molecules where quantum mechanical calculations become prohibitive.

Synthetic Methodologies for 5,5,5 Trichloro 2 Methylpentan 2 Ol

Traditional and Established Synthetic Pathways

The foundational method for synthesizing 5,5,5-trichloro-2-methylpentan-2-ol involves the free-radical addition of chloroform (B151607) to 2-methyl-3-buten-2-ol (B93329). This reaction is typically initiated by peroxides, which serve as a source of free radicals to start the chain reaction.

Radical Addition of Chloroform to Unsaturated Alcohols (e.g., 2-methyl-3-buten-2-ol)

The core of this synthetic approach is the anti-Markovnikov addition of the trichloromethyl radical (•CCl₃) from chloroform to the carbon-carbon double bond of 2-methyl-3-buten-2-ol. The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from chloroform to generate the •CCl₃ radical. sioc-journal.cn This radical then attacks the less substituted carbon of the alkene double bond, leading to a more stable tertiary radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another molecule of chloroform, propagating the radical chain and forming the final product, this compound.

Peroxide-Initiated Reaction Systems

Peroxides are commonly employed as initiators in the synthesis of this compound. libretexts.org These compounds, which contain a weak oxygen-oxygen single bond, readily undergo homolytic cleavage upon heating to produce highly reactive free radicals. These radicals then initiate the chain reaction by abstracting a hydrogen atom from chloroform. libretexts.org

A notable advancement in this area involves the use of a mixed peroxide system. google.com This system utilizes a combination of a low-temperature peroxide (e.g., benzoyl peroxide) and a high-temperature peroxide (e.g., tert-butyl peroxide). google.com The rationale behind this approach is to maintain a steady supply of radicals throughout the reaction, which may occur over a range of temperatures. The weight ratio of the low-temperature to high-temperature peroxidant can be varied, typically from 1:9 to 9:1, to optimize the reaction. google.com

Comparison of Historical Synthetic Routes

Historically, the radical addition of polyhalogenated alkanes to alkenes, known as the Kharasch addition, has been a staple for forming such compounds. wikipedia.org However, these reactions have sometimes been limited by narrow substrate scope and the need for demanding conditions. wikipedia.org Early methods may have suffered from lower yields and the formation of byproducts. The evolution of this synthetic route has focused on improving reaction efficiency and selectivity through the optimization of initiators and reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems

To enhance the yield and purity of this compound, significant research has focused on optimizing the reaction conditions and employing various catalysts and additives.

Role of Organic Amines and Alkali Metal Salts as Catalysts/Additives

The addition of organic amines, such as triethylamine, or weakly acidic alkali metal salts to the reaction system has been shown to be beneficial. google.com These additives can improve the reaction yield. google.com While the precise mechanism of their action in this specific radical reaction is not fully elucidated in the provided context, in broader radical chemistry, amines can act as bases to neutralize any acidic byproducts that might interfere with the reaction or promote side reactions. They can also, in some cases, interact with the initiator or intermediates to enhance the reaction rate. The amount of these additives is typically in the range of 0.1% to 30% by weight of the enol reactant. google.com

Impact of Peroxidant Mixture Ratios and Addition Protocols

The efficiency of the synthesis is sensitive to the ratio of the peroxidant mixture and the method of its addition. google.com A Chinese patent details a process where a portion of the peroxide mixture is initially heated with chloroform and the amine or salt additive. google.com Subsequently, the remaining peroxide, mixed with 2-methyl-3-buten-2-ol and more chloroform, is slowly added to the reaction vessel. google.com This controlled addition protocol helps to maintain a low and steady concentration of the alkene and initiator, which can minimize side reactions such as polymerization. The reaction is typically conducted at temperatures between 70-180°C for 6 to 16 hours. google.com The weight ratio of chloroform to the enol is generally high, in the range of 5 to 20, and the total peroxide is 0.5-20% of the weight of the enol. google.com

The following table summarizes data from synthetic examples found in the literature, illustrating the impact of different reaction conditions on the yield of this compound. google.com

ExamplePeroxide InitiatorsAdditiveTemperature (°C)Reaction Time (hours)Yield (%)
1Benzoyl Peroxide, tert-Butyl PeroxideTriethylamine90 then 120879
2Benzoyl Peroxide, tert-Butyl PeroxideTriethylamine90 then 120873
3Azoisobutyronitrile, tert-Butanol PeroxideTriethylamine75 then 130871

Temperature and Pressure Effects on Reaction Efficiency and Selectivity

The synthesis of this compound is influenced by both temperature and pressure, which play crucial roles in optimizing reaction efficiency and selectivity. The reaction is typically carried out at temperatures ranging from 70 to 180°C. google.com Within this range, the specific temperature profile can be manipulated to control the rate of reaction and minimize the formation of unwanted byproducts. For instance, a synthesis process may involve an initial heating phase followed by the slow addition of reactants to maintain a controlled temperature, thereby ensuring a higher yield of the desired product. google.com

The pressure conditions for this synthesis are not as frequently highlighted as temperature, but the reaction is generally conducted in a closed reactor system. This implies that the pressure will vary depending on the vapor pressure of the reactants and the reaction temperature. The use of a closed system helps to prevent the loss of volatile reactants like chloroform.

Stoichiometric Ratios of Reactants (Chloroform to Enol, Peroxide to Enol)

The stoichiometry of the reactants, specifically the ratio of chloroform to 2-methyl-3-buten-2-ol (the enol) and the ratio of peroxide to the enol, is a critical factor in the synthesis of this compound.

To optimize the reaction, it is preferable to maintain a low concentration of the enol reactant in the reaction mixture. This can be achieved by adding the enol to the chloroform. The weight ratio of chloroform to the enol is ideally maintained between 8:1 and 15:1. google.com This is a significant improvement over older methods where the ratio could be as high as 16:1 to 25:1, thus reducing the amount of chloroform required. google.com

The peroxide, which acts as a radical initiator, is also a key component. Its concentration is typically kept at 2% to 10% of the weight of the enol. google.com The synthesis can employ a combination of low-temperature and high-temperature peroxides, with a weight ratio preferably between 2:8 and 5:5. google.com This dual peroxide system allows for better control over the initiation of the reaction. The addition of the reactants can also be staged; for example, chloroform can be added in two separate steps. google.com

The table below summarizes the optimized stoichiometric ratios for the synthesis of this compound.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to chemical syntheses to reduce their environmental impact. These principles focus on the use of sustainable materials, the design of energy-efficient processes, and the minimization of waste.

Exploration of Sustainable Solvent Systems

The choice of solvent is a critical aspect of green chemistry. While traditional syntheses may use hazardous solvents, research is ongoing to find greener alternatives. For instance, 2,2,5,5-tetramethyloxolane has been identified as a potential green substitute for toluene, a common industrial solvent. york.ac.uk The development of bio-based solvents, such as those derived from glucose, is also a promising area of research. mdpi.com These bio-based solvents can significantly reduce the environmental footprint of chemical processes.

Catalyst Design for Enhanced Environmental Benignity

Catalysts play a vital role in many chemical reactions, and the design of environmentally benign catalysts is a key goal of green chemistry. The use of catalysts can lead to more efficient reactions with higher atom economy and reduced energy consumption. For example, in some reactions, traditional acid catalysts can be replaced with more environmentally friendly options like ytterbium triflate or graphite-supported lanthanum chloride. semanticscholar.org The ideal catalyst would be non-toxic, recyclable, and highly efficient, minimizing its impact on the environment.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comskpharmteco.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wordpress.comskpharmteco.com The E-factor, which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental impact of a chemical process. nih.gov

In the synthesis of this compound, strategies to improve atom economy and minimize waste could include optimizing reaction conditions to reduce the formation of byproducts and developing methods for recycling and reusing unreacted starting materials and solvents. tudelft.nl

Microwave-Assisted and Ultrasonic Synthesis Potentials

Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry. semanticscholar.orgnih.gov These techniques can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govsemanticscholar.org

The table below compares conventional and microwave-assisted synthesis methods based on green chemistry metrics.

Chemical Transformations and Reactivity of 5,5,5 Trichloro 2 Methylpentan 2 Ol

Reactions at the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 5,5,5-trichloro-2-methylpentan-2-ol, coupled with the bulky trichloromethyl group, presents significant steric hindrance, which profoundly impacts its reactivity.

Esterification Reactions for Derivatization

The esterification of tertiary alcohols is notoriously challenging due to steric hindrance, which impedes the approach of the acylating agent. In the case of this compound, this steric bulk is further amplified by the CCl3 group. Direct esterification with carboxylic acids under standard Fischer conditions is generally inefficient for tertiary alcohols.

More effective methods for the derivatization of sterically hindered alcohols involve the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to activate the alcohol or scavenge the acidic byproduct. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would be a plausible route to achieve esterification. The reaction would proceed through the formation of a more reactive acylpyridinium intermediate.

ReagentConditionsExpected Product
Acyl Chloride (e.g., Acetyl Chloride)Pyridine, Room Temperature5,5,5-Trichloro-2-methylpentan-2-yl acetate (B1210297)
Acetic AnhydrideCatalytic Acid or Base5,5,5-Trichloro-2-methylpentan-2-yl acetate

It is important to note that due to the significant steric hindrance, these reactions may require forcing conditions and may still result in modest yields.

Etherification and Alkylation Reactions

The synthesis of ethers from tertiary alcohols like this compound via Williamson ether synthesis is generally not feasible. The strong basic conditions required to form the alkoxide would likely lead to elimination reactions (dehydration) as a major side reaction. Furthermore, the tertiary alkoxide is a bulky nucleophile, which would react slowly with alkyl halides.

Dehydration Mechanisms and Product Analysis

The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate. libretexts.org For this compound, protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, would lead to the formation of a good leaving group (water). chemguide.co.uk Departure of water would generate a tertiary carbocation. The strong electron-withdrawing effect of the trichloromethyl group would destabilize this carbocation, potentially slowing down the reaction rate compared to a non-halogenated analogue.

A study on the dehydration of the structurally similar compound 1,1,1-trichloro-4-methyl-4-pentanol provides valuable insight. prepchem.com Heating this alcohol with p-toluenesulfonic acid at 155-160°C resulted in the azeotropic removal of water and the formation of two isomeric alkenes: 1,1,1-trichloro-4-methyl-3-pentene and 1,1,1-trichloro-4-methyl-4-pentene. prepchem.com The formation of these products suggests that after the initial dehydration to form a primary alkene, isomerization can occur under the reaction conditions.

Applying this to this compound, the expected initial product of dehydration would be 5,5,5-trichloro-2-methyl-1-pentene . However, under acidic conditions, this could potentially isomerize to the more thermodynamically stable internal alkene, 5,5,5-trichloro-2-methyl-2-pentene .

ReactantConditionsProducts
This compoundStrong Acid (e.g., H2SO4, p-TsOH), Heat5,5,5-Trichloro-2-methyl-1-pentene, 5,5,5-Trichloro-2-methyl-2-pentene

The product distribution would likely be influenced by the reaction time and temperature.

Reactivity of the Geminal Trichloromethyl Moiety

The trichloromethyl group is a key reactive site in the molecule, susceptible to both nucleophilic substitution and reduction.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Nucleophilic substitution at a tertiary carbon bearing three chlorine atoms is generally difficult due to extreme steric hindrance and the strong C-Cl bonds. Standard SN1 and SN2 reactions are unlikely to proceed at this center. The high electron density around the chlorine atoms would repel incoming nucleophiles.

However, reactions involving radical intermediates or specialized catalytic systems might facilitate the substitution of one or more chlorine atoms. There is limited specific literature on such reactions for this compound.

Reductive Elimination of Chlorine Atoms

The trichloromethyl group can undergo reductive dehalogenation. A notable example is the chemoselective reduction of trichloromethyl compounds to the corresponding gem-dichloromethyl groups. This can be achieved using reagents like triphenylphosphine (B44618) in methanol. This reaction proceeds under mild conditions and shows high chemoselectivity.

For this compound, this reaction would be expected to yield 5,5-dichloro-2-methylpentan-2-ol .

ReactantReagentProduct
This compoundTriphenylphosphine, Methanol5,5-Dichloro-2-methylpentan-2-ol

More aggressive reducing agents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst, could potentially lead to further reduction of the chlorine atoms, although this would likely require more forcing conditions and could also affect the hydroxyl group.

Rearrangement Reactions

Rearrangement reactions in alcohols typically proceed through a carbocation intermediate, which is formed under acidic conditions. For a tertiary alcohol like this compound, the reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a tertiary carbocation. openstax.orglibretexts.orglibretexts.org

The stability of the resulting carbocation, the 5,5,5-trichloro-2-methylpentan-2-yl cation, is the determining factor for any subsequent rearrangement. Tertiary carbocations are generally stable; however, the strong electron-withdrawing inductive effect (-I effect) of the three chlorine atoms in the distal trichloromethyl group destabilizes the positive charge on the carbon atom. quora.com

Standard carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur if they lead to a more stable carbocation. libretexts.org In the case of the 5,5,5-trichloro-2-methylpentan-2-yl cation, a shift of a hydride from the adjacent methylene (B1212753) group (C3) would result in a secondary carbocation, which is significantly less stable than the parent tertiary carbocation. A shift of one of the methyl groups would result in an identical tertiary carbocation. Therefore, major skeletal rearrangements are not energetically favored for this compound under typical acid-catalyzed conditions. Instead, the carbocation is more likely to undergo elimination or substitution reactions.

Table 1: Analysis of Potential Carbocation Rearrangements

Initial SpeciesPotential RearrangementResulting IntermediateEnergetic FeasibilityRationale
5,5,5-trichloro-2-methylpentan-2-yl cation (Tertiary)1,2-Hydride Shift (from C3)5,5,5-trichloro-2-methylpentan-3-yl cation (Secondary)UnfavorableFormation of a less stable secondary carbocation from a tertiary one is energetically disfavored.
5,5,5-trichloro-2-methylpentan-2-yl cation (Tertiary)1,2-Methanide Shift4,4,4-trichloro-2-methylpentan-2-yl cation (Tertiary)Neutral / UnlikelyResults in an energetically equivalent tertiary carbocation; lacks a driving force for rearrangement.

Exploration of Functional Group Interconversions

Functional group interconversions for this compound can be considered for both the hydroxyl and the trichloromethyl moieties.

Reactions of the Tertiary Hydroxyl Group: The tertiary alcohol group can be converted into several other functional groups.

Conversion to Alkyl Halides: Tertiary alcohols readily react with hydrogen halides (HCl, HBr) via an SN1 mechanism to form the corresponding tertiary alkyl halides. libretexts.orglibretexts.org The reaction proceeds through the stable tertiary carbocation intermediate.

Dehydration to Alkenes: Acid-catalyzed dehydration, an E1 elimination reaction, results in the formation of alkenes. openstax.org For this compound, deprotonation can occur from either the adjacent methylene (C3) or methyl (C1) carbons. According to Zaitsev's rule, the more substituted alkene is typically the major product, suggesting that 5,5,5-trichloro-2-methylpent-2-ene would be favored over 5,5,5-trichloro-2-methylpent-1-ene.

Formation of Ethers: In the presence of another alcohol and an acid catalyst, an ether can be formed. youtube.commasterorganicchemistry.com The this compound would first form the tertiary carbocation, which is then attacked by the nucleophilic oxygen of the second alcohol molecule.

Reactions of the Trichloromethyl Group: The -CCl₃ group is generally robust and less reactive than the alcohol. However, it can undergo transformations under specific conditions.

Hydrolysis: The trichloromethyl group can be hydrolyzed to a carboxylic acid group (-COOH) under harsh conditions, such as treatment with a strong base or acid at elevated temperatures. This would yield 4-hydroxy-4-methyl-5,5,5-trichloropentanoic acid, which could potentially cyclize to a lactone.

Table 2: Potential Functional Group Interconversions

Starting Functional GroupReagent(s)Product Functional GroupReaction Type
Tertiary Alcohol (-OH)HBr or HCl (conc.)Tertiary Alkyl Halide (-Br or -Cl)SN1 Substitution
Tertiary Alcohol (-OH)H₂SO₄ (conc.), HeatAlkene (C=C)E1 Elimination
Tertiary Alcohol (-OH)R'-OH, H⁺ catalystEther (-OR')SN1 Substitution
Trichloromethyl (-CCl₃)H₂O, Strong Acid/Base, HeatCarboxylic Acid (-COOH)Hydrolysis

Kinetic and Mechanistic Investigations of Key Reactions

Due to the structure of this compound, its key reactions, such as substitution with hydrogen halides or acid-catalyzed dehydration, are expected to proceed via unimolecular (SN1 and E1) mechanisms. libretexts.orglibretexts.org

The mechanism involves three principal steps:

Protonation: The hydroxyl group is rapidly and reversibly protonated by the acid catalyst to form an alkyloxonium ion, converting the poor leaving group (-OH) into a good leaving group (-OH₂). masterorganicchemistry.com

Product Formation: The carbocation is a potent electrophile and reacts quickly in one of two ways:

SN1 Pathway: It is attacked by a nucleophile (e.g., a halide ion) to form the substitution product.

E1 Pathway: A base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon atom to form an alkene.

The kinetics of these reactions are highly influenced by the stability of the carbocation intermediate. While the tertiary nature of the carbocation is stabilizing, the strong electron-withdrawing inductive effect of the γ-trichloromethyl group significantly destabilizes the positive charge. This destabilization increases the activation energy of the rate-determining step, making reactions of this compound slower than those of a comparable non-halogenated tertiary alcohol like 2-methylpentan-2-ol.

Table 3: Comparative Kinetic Factors for Tertiary Alcohol Reactivity (SN1/E1)

Kinetic FactorThis compound2-Methylpentan-2-ol (for comparison)
MechanismSN1 / E1SN1 / E1
Carbocation StabilityTertiary, but destabilized by the -I effect of the -CCl₃ group.Tertiary, stabilized by alkyl inductive effects and hyperconjugation.
Activation Energy of Rate-Determining StepRelatively HighRelatively Low
Expected Reaction RateSlowerFaster
Steric HindranceHigh at the reaction center, favoring unimolecular pathways.High at the reaction center, favoring unimolecular pathways.

Spectroscopic Characterization of 5,5,5 Trichloro 2 Methylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of 5,5,5-Trichloro-2-methylpentan-2-ol is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The electron-withdrawing effect of the trichloromethyl group is expected to significantly influence the chemical shifts of the neighboring methylene (B1212753) protons.

The predicted ¹H NMR data is summarized in the table below:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~1.8-2.5Singlet1H
-CH₂- (Position 3)~2.1-2.3Triplet2H
-CH₂- (Position 4)~2.8-3.0Triplet2H
-CH₃ (x2)~1.2-1.4Singlet6H

The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent. The two methyl groups attached to the tertiary carbon are chemically equivalent and thus resonate as a single peak, a singlet, with an integration value corresponding to six protons. The two methylene groups (-CH₂-) form an ethyl-like system, but their chemical shifts are influenced by adjacent functionalities. The methylene group at position 3 is expected to be a triplet due to coupling with the adjacent methylene group at position 4. Similarly, the methylene group at position 4 will also appear as a triplet. The significant downfield shift of the methylene protons at position 4 is a direct consequence of the strong deshielding effect of the neighboring trichloromethyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are predicted, one for each unique carbon environment.

The predicted ¹³C NMR data is presented in the following table:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (2x -CH₃)~25-30
C2 (-C(OH)-)~70-75
C3 (-CH₂-)~35-40
C4 (-CH₂-)~50-55
C5 (-CCl₃)~100-105

The two methyl carbons (C1) are equivalent and will produce a single resonance. The quaternary carbon bearing the hydroxyl group (C2) is expected to appear in the typical range for tertiary alcohols. The methylene carbons (C3 and C4) will have distinct chemical shifts due to their different proximities to the electron-withdrawing trichloromethyl group, with C4 being more deshielded and appearing further downfield. The carbon of the trichloromethyl group (C5) will be the most deshielded carbon and will resonate at a significantly downfield chemical shift.

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. An HMBC experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be instrumental in confirming the connectivity of the entire molecular structure, for instance, by showing correlations between the methyl protons and the quaternary carbon (C2), and between the methylene protons and their neighboring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that are indicative of its structure.

A summary of the expected characteristic IR absorption bands is provided below:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3600-3200Broad, Strong
C-H stretch (alkane)3000-2850Strong
C-C stretch1200-800Medium to Weak
C-Cl stretch800-600Strong

The most prominent feature will be a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The presence of the trichloromethyl group will give rise to strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the C-Cl stretching vibrations. The various C-C stretching vibrations will appear as weaker bands in the 1200-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of this compound is 205.5 g/mol . chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 204/206/208 (reflecting the isotopic distribution of chlorine) might be weak or absent due to the lability of the tertiary alcohol. A peak corresponding to the loss of a water molecule (M-18) is likely to be observed.

The most significant fragmentation pathway is expected to be the alpha-cleavage, leading to the loss of a methyl group or the trichloropropyl group. The loss of a methyl radical (CH₃•) would result in a fragment ion at m/z 189/191/193. A prominent peak is also expected from the cleavage of the C2-C3 bond, leading to the formation of a stable tertiary carbocation, [C(CH₃)₂OH]⁺, at m/z 59. Another characteristic fragmentation would be the cleavage of the C4-C5 bond, yielding a [M - CCl₃]⁺ fragment. The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

The molecular ion of an alcohol is often weak or even absent, particularly for tertiary alcohols, due to the ease of fragmentation. whitman.edu For this compound, the presence of the trichloromethyl group is expected to significantly influence the fragmentation pathways. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification. libretexts.org

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) or a trichloropropyl radical (•CH₂CH₂CCl₃) to form resonance-stabilized oxonium ions.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is another characteristic fragmentation for alcohols, leading to a peak at M-18.

Cleavage of the Trichloromethyl Group: The C-C bond between the chlorinated carbon and the rest of the molecule may cleave, leading to the formation of a CCl₃⁺ ion or a [M-CCl₃]⁺ fragment.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is also a plausible fragmentation pathway for chlorinated compounds.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

Fragment Ion Proposed Structure m/z (for ³⁵Cl) Notes
[C₅H₁₀Cl₃O]⁺[M-CH₃]⁺189Alpha-cleavage
[C₂H₅O]⁺[M-C₄H₆Cl₃]⁺45Alpha-cleavage
[C₆H₉Cl₃]⁺˙[M-H₂O]⁺˙186Dehydration
[CCl₃]⁺117Cleavage of the trichloromethyl group
[C₅H₁₁O]⁺[M-CCl₃]⁺87Cleavage of the trichloromethyl group

It is important to note that the relative abundances of these fragments would depend on their stability. For comparison, the mass spectrum of the related compound 5-chloro-2-methylpentan-2-ol (B8642929) shows a base peak at m/z 59, corresponding to the [C₃H₇O]⁺ ion formed via alpha-cleavage. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of a compound. The theoretical exact mass of this compound (C₆H₁₁Cl₃O) can be calculated by summing the exact masses of its constituent atoms.

The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is 203.987548 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the elemental formula C₆H₁₁Cl₃O.

Property Value Source
Molecular FormulaC₆H₁₁Cl₃O-
Molecular Weight205.5 g/mol nih.gov
Exact Mass203.987548 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the connectivity of atoms within the precursor ion.

While no specific MS/MS data for this compound is available, the principles of MS/MS analysis of halogenated organic compounds can be applied. nih.gov For instance, selecting the molecular ion or a major fragment ion from the EI-MS spectrum as the precursor and subjecting it to CID would yield a series of product ions. The fragmentation patterns of these product ions would provide definitive structural information. For example, the fragmentation of the [M-CH₃]⁺ ion would help to confirm the presence and location of the trichloromethyl group.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require crystallization at low temperatures. As of the current literature survey, no publically available X-ray diffraction data for this compound exists. If such data were available, it would provide unambiguous confirmation of its molecular structure in the solid state.

Computational Chemistry and Theoretical Studies of 5,5,5 Trichloro 2 Methylpentan 2 Ol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the fundamental properties of molecules. While specific, peer-reviewed computational studies on 5,5,5-Trichloro-2-methylpentan-2-ol are not abundant in publicly accessible literature, the principles of these methods can be applied to predict its characteristics.

Prediction of Molecular Geometry and Electronic Structure

The molecular geometry of this compound can be optimized using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(2d,2p)) to find the lowest energy conformation. scienceopen.com The resulting structure would be characterized by a pentane (B18724) backbone with a hydroxyl group and a methyl group attached to the second carbon, and three chlorine atoms bonded to the fifth carbon. The presence of the bulky trichloromethyl group and the tertiary alcohol functionality would create significant steric hindrance, influencing bond angles and lengths.

The electronic structure is defined by the distribution of electrons within the molecule. The highly electronegative chlorine and oxygen atoms would lead to a polarized molecule. A Molecular Electrostatic Potential (MEP) map would visually represent this, with negative potential (red and yellow regions) concentrated around the chlorine and oxygen atoms, indicating sites susceptible to electrophilic attack. scienceopen.com Conversely, positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC6H11Cl3O-
Molecular Weight205.5 g/mol PubChem Computed
XLogP32.7PubChem Computed
Hydrogen Bond Donor Count1PubChem Computed
Hydrogen Bond Acceptor Count1PubChem Computed
Rotatable Bond Count3PubChem Computed
This data is based on computational predictions from the PubChem database and general chemical principles. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scienceopen.com

For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms due to their lone pairs of electrons. The LUMO would likely be distributed along the C-Cl bonds, given their antibonding character. A smaller HOMO-LUMO gap would imply that the molecule is more reactive.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with their physicochemical properties. While no specific QSPR models for this compound are readily found, models for related aliphatic alcohols can provide insights.

For instance, QSPR studies on alcohols often use topological and constitutional descriptors to predict properties like boiling point, water solubility, and heat of formation. For this compound, descriptors would include its molecular weight, the number of chlorine atoms, and indices that quantify its branching and shape. These would be used in a linear regression model to predict its properties based on experimental data from a training set of similar compounds.

Molecular Dynamics (MD) Simulations for Solvation and Interactions

Molecular dynamics simulations can model the behavior of this compound in different environments, such as in a solvent. These simulations track the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

A simulation of this compound in a solvent like water would reveal how the polar hydroxyl group forms hydrogen bonds with water molecules, while the nonpolar hydrocarbon chain and the bulky, hydrophobic trichloromethyl group would influence the local solvent structure. The simulation could also provide insights into the molecule's conformational flexibility, showing how the different parts of the molecule move and rotate in solution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are invaluable for studying the mechanisms of chemical reactions. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the hydroxyl group or elimination reactions.

By calculating the energies of reactants, products, and potential transition states, a reaction pathway can be mapped out. For example, in a substitution reaction, the energy barrier for the departure of the hydroxyl group (perhaps after protonation) and the subsequent attack of a nucleophile could be determined. The geometry of the transition state would reveal the concerted or stepwise nature of the reaction. These calculations can help to predict the most likely reaction products under different conditions.

Advanced Analytical Chemistry for Detection and Quantification of 5,5,5 Trichloro 2 Methylpentan 2 Ol

Chromatographic Techniques and Method Development

Chromatography, particularly gas chromatography, stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 5,5,5-Trichloro-2-methylpentan-2-ol. The choice of detector and the coupling with mass spectrometry are pivotal in developing robust analytical methods.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of halogenated compounds such as this compound, specific detectors are employed to enhance sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an ideal choice for detecting chlorinated compounds like this compound at trace levels. The detector's response is proportional to the concentration of the analyte, allowing for accurate quantification.

Flame Ionization Detector (FID): The FID is a more universal detector for organic compounds. While less sensitive to halogenated compounds compared to the ECD, it provides a robust and linear response over a wide range of concentrations. It is often used for initial screening or when analyzing samples with higher concentrations of the target analyte.

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen or phosphorus. While not the primary choice for chlorinated compounds, its selectivity can be advantageous in complex matrices where nitrogen- or phosphorus-containing interferences are a concern.

A patent for the preparation of related compounds mentions the use of gas chromatography as a method for analysis, indicating its applicability in the field. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is a definitive tool for the analysis of this compound, providing both qualitative and quantitative information.

The GC separates the components of a mixture, and as each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for confident identification of this compound.

For quantification, specific ions from the mass spectrum of the target compound are monitored. This selected ion monitoring (SIM) mode enhances sensitivity and reduces the interference from co-eluting compounds, allowing for accurate measurement of the analyte's concentration.

Advanced Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity compared to conventional GC-MS. This technique is particularly useful for analyzing complex samples where the analyte of interest is present at very low concentrations.

In GC-MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences, leading to improved signal-to-noise ratios and lower detection limits.

The enhanced selectivity of GC-MS/MS minimizes the need for extensive sample cleanup, thereby streamlining the analytical workflow.

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical process, aiming to isolate and concentrate the target analyte from the sample matrix while removing potential interferences. The choice of extraction technique depends on the nature of the sample (e.g., water, soil, biological fluids) and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic and widely used sample preparation technique. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of a moderately nonpolar compound like this compound from aqueous samples, a water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) would be chosen.

The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and by performing multiple extractions with fresh portions of the organic solvent. After extraction, the organic phase containing the analyte is collected, concentrated, and then analyzed by GC or GC-MS.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE. It utilizes a solid sorbent material packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would typically be used.

The SPE process involves four main steps:

Conditioning: The sorbent is activated with a solvent to ensure reproducible retention.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Interferences are removed by washing the sorbent with a weak solvent that does not elute the analyte.

Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong organic solvent.

The resulting eluate is a cleaner and more concentrated extract, ready for chromatographic analysis. SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of sample matrices, including water. The technique involves the exposure of a fused-silica fiber coated with a stationary phase to a sample or its headspace. The analytes partition between the sample matrix and the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Purge and Trap Techniques for Volatile Analysis

Purge and trap is a dynamic headspace technique widely used for the analysis of volatile organic compounds (VOCs) in water and solid samples. teledynelabs.com This method involves bubbling an inert gas, such as helium or nitrogen, through the sample, which strips the volatile analytes from the matrix. The gas stream is then passed through a trap containing one or more adsorbent materials, where the analytes are retained. After purging is complete, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into a gas chromatograph for separation and detection. teledynelabs.comsigmaaldrich.com

Given that this compound is a volatile compound, purge and trap analysis is a highly suitable technique for its detection, especially at trace levels in environmental samples. usgs.govthermofisher.com The efficiency of the purging process is influenced by factors such as purge gas flow rate, purge time, and sample temperature. For chlorinated hydrocarbons, a combination of adsorbents in the trap, such as Tenax®, silica (B1680970) gel, and activated carbon, can be effective for capturing a wide range of volatilities. usgs.gov A study comparing purge and trap GC/MS with purgeable organic chloride analysis for volatile chlorinated hydrocarbons demonstrated recoveries of over 80% for concentrations above 1 µg/L. usgs.gov

Method Validation and Performance Characteristics

The validation of any analytical method is essential to ensure the reliability and accuracy of the results. This process involves evaluating several key performance characteristics.

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations. For the analysis of volatile organic compounds, linearity is typically evaluated by calculating the coefficient of determination (R²) from the linear regression of the calibration curve, with a value of ≥0.99 often being the acceptance criterion. nih.gov The calibration range defines the upper and lower concentrations for which the method is shown to be accurate and precise.

While a specific calibration range for this compound is not documented, analogous methods for other volatile halogenated compounds in water by GC-MS have established linear ranges from low µg/L to hundreds of µg/L. nih.gov A hypothetical calibration for this compound could look like the data presented in the table below.

Concentration (µg/L)Instrument Response (Peak Area)
1.05,200
5.025,500
10.051,000
25.0128,000
50.0255,000
100.0512,000

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. These are crucial parameters for trace analysis. The LOD is often estimated as three times the signal-to-noise ratio, while the LOQ is typically ten times the signal-to-noise ratio or determined from the standard deviation of replicate low-level samples. scirp.org For halogenated mono-alcohols analyzed by GC-ECD after derivatization, method detection limits have been reported in the range of 0.14 µg/L to 1.7 µg/L. researchgate.net

A representative table for LOD and LOQ might be as follows:

ParameterValue (µg/L)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Accuracy, Precision, and Recovery Studies

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by analyzing spiked samples. Precision is the degree of agreement among a series of measurements of the same sample and is usually expressed as the relative standard deviation (RSD). Recovery studies involve adding a known amount of the analyte to a blank matrix and measuring the concentration to determine the percentage of the analyte recovered.

For the analysis of volatile organic compounds in water, recovery values are typically expected to be within a range of 70-130%, with RSD values for precision being below 15-20%. nih.gov A study on halogenated alcohols reported recovery percentages between 83% and 96%. researchgate.net

A summary of hypothetical validation data is provided below:

ParameterSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)RSD (%)
Accuracy (n=5)2019.296-
Precision (n=5)20--4.5

Alternative Spectroscopic Analytical Methods

While chromatographic techniques are predominant for the quantitative analysis of this compound, spectroscopic methods can provide valuable qualitative and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the methylene (B1212753) protons, with chemical shifts influenced by the neighboring hydroxyl and trichloromethyl groups. The integration of the peak areas would correspond to the number of protons in each group. Similarly, the ¹³C NMR spectrum would show characteristic signals for each of the six carbon atoms in the molecule, with the carbon attached to the chlorine atoms being significantly downfield. While specific spectra for this compound are not publicly available, data for similar structures like 1-pentanol (B3423595) and 5-chloropentanol provide a basis for predicting the spectral features. chemicalbook.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation at specific wavenumbers. The FTIR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The presence of the C-Cl bonds would likely give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), typically between 600 and 800 cm⁻¹. researchgate.net

Applications in Organic Synthesis and Materials Science

5,5,5-Trichloro-2-methylpentan-2-ol as a Key Synthetic Intermediate

The presence of two reactive sites within its structure positions this compound as a versatile building block in organic chemistry. A Chinese patent outlines a method for its synthesis by reacting 2-methyl-3-buten-2-ol (B93329) with chloroform (B151607), indicating its relevance as a manufacturable intermediate for further chemical production. google.com

This compound is a valuable starting point for synthesizing new organochlorine molecules. The reactive trichloromethyl (-CCl3) group and the tertiary alcohol group can be selectively targeted. For instance, the alcohol can undergo dehydration (elimination of water) to form derivatives like 5,5,5-trichloro-2-methyl-2-pentene. epa.gov This subsequent alkene can then be subjected to a variety of other reactions, allowing for the introduction of new functional groups. This makes the parent compound an effective vehicle for incorporating the trichloromethyl moiety into a wide array of new chemical structures.

In the design of complex molecules for applications in medicine and materials, chemists often seek out unique starting materials or "scaffolds." nih.gov this compound provides a six-carbon framework with a defined arrangement of functional groups. The tertiary alcohol acts as a handle for further chemical transformations, while the dense trichloromethyl group imparts specific properties, such as increased lipophilicity and oxidative stability, to any resulting larger molecule. This combination of features makes it a useful component in synthetic strategies aiming to build complex molecular architectures.

Potential Utility in Polymer Chemistry

While direct applications in polymerization are not extensively documented, the functional groups of this compound suggest potential uses in polymer science. The hydroxyl (-OH) group could theoretically act as a reactive site for creating monomers suitable for producing polyesters or polyurethanes.

A significant area of potential is in the development of flame-retardant materials. Halogenated compounds, particularly those containing chlorine and bromine, are known to be effective flame retardants. alfa-chemistry.comresearchgate.net They function by interrupting the radical chain reactions that occur during combustion. researchgate.netnist.gov By incorporating a chlorinated alcohol like this compound into a polymer, either as an additive or as a reactive monomer built into the polymer backbone, it could impart flame-retardant properties to the final material. faa.gov This approach is a common strategy for enhancing the fire safety of plastics. researchgate.netfaa.gov

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are produced in smaller quantities for specific, function-based applications, such as pharmaceuticals and agrochemicals. evitachem.com The synthesis of this compound itself has been optimized to improve reaction yields and reduce environmental impact, a key consideration in the fine chemical industry. google.com

Given its structure as a chlorinated alcohol, it is a logical precursor for compounds within this category. Many specialty chemicals, including some pesticides and pharmaceutical intermediates, are organohalogens. byjus.comlearncbse.in The unique combination of a tertiary alcohol and a trichloromethyl group within one molecule makes this compound a candidate for the synthesis of highly specialized and potentially bioactive molecules.

Table of Mentioned Compounds

Compound Name CAS Number Role/Context in Article
This compound 61446-85-3 Main subject of the article; synthetic intermediate.
2-Methyl-3-buten-2-ol 115-18-4 Reactant in the synthesis of the main compound.
Chloroform 67-66-3 Reactant/solvent in the synthesis of the main compound.
5,5,5-Trichloro-2-methyl-2-pentene 61446-87-5 Potential dehydration product of the main compound.

Historical Context and Future Research Directions

Evolution of Research on Highly Chlorinated Alcohols and Related Derivatives

The investigation of highly chlorinated alcohols is intrinsically linked to the broader history of organochlorine chemistry. Initially, the focus was on simple chlorinated hydrocarbons, many of which found widespread use as solvents and in the production of polymers and pesticides. wikipedia.org The introduction of multiple chlorine atoms into an organic molecule dramatically alters its physical and chemical properties, often leading to increased density, higher boiling points, and reduced flammability. wikipedia.org

The synthesis of alcohols bearing a trichloromethyl group, a key feature of 5,5,5-Trichloro-2-methylpentan-2-ol, has its roots in early free-radical chemistry. A pivotal development was the Kharasch addition, a metal-catalyzed free-radical addition of polyhalogenated alkanes like chloroform (B151607) to alkenes, discovered in the 1940s. wikipedia.org This reaction provided a direct method for creating a carbon-carbon bond while introducing a trichloromethyl group, proceeding in an anti-Markovnikov fashion. wikipedia.orglibretexts.org This foundational reaction paved the way for the synthesis of a variety of polychlorinated compounds. sioc-journal.cn

Early methods for preparing trichloromethyl carbinols often involved the base-promoted addition of chloroform to carbonyl compounds. organic-chemistry.org However, these reactions required stringent conditions, such as low temperatures, to suppress side reactions like the Cannizzaro reaction. organic-chemistry.org Over the decades, research has focused on developing milder and more selective methods for creating these and other highly chlorinated structures. The evolution of this field reflects a continuous drive towards greater control over reactivity and the synthesis of increasingly complex chlorinated molecules.

Current Trends and Emerging Methodologies in Synthetic Chemistry

The synthesis of highly chlorinated alcohols like this compound is benefiting from significant advancements in synthetic chemistry. Modern approaches prioritize efficiency, selectivity, and sustainability, moving away from harsh traditional methods.

A prominent trend is the refinement of radical chlorination through visible-light photocatalysis . digitellinc.com This technique offers a more sustainable alternative to traditional methods that often require UV light or toxic reagents like chlorine gas. digitellinc.com Photocatalysis allows for the generation of chlorine radicals under mild conditions, enabling the targeted chlorination of C-H bonds. chemrxiv.orgchemrxiv.org While direct application to this compound synthesis from a precursor alkane is a complex challenge due to regioselectivity, the principles of photocatalytic C-H activation are a major area of current research. nih.gov

The direct conversion of alcohols to alkyl chlorides has also seen significant innovation. Methods utilizing reagents like triphosgene (B27547) in combination with a base offer mild and operationally simple routes for chlorinating primary alcohols. sci-hub.seresearchgate.net For tertiary alcohols, which are precursors to compounds like this compound, efficient alkylation of ketones is crucial. nii.ac.jp Catalytic systems, including those based on zinc(II) ate complexes, have been developed for the highly selective addition of Grignard reagents to ketones, providing a direct pathway to tertiary alcohols. nii.ac.jp

Furthermore, "green chemistry" principles are increasingly influential, encouraging the use of less toxic and more environmentally benign chlorinating agents. thieme-connect.de The development of catalytic systems that utilize simple chloride sources like NaCl or HCl is a key goal. thieme-connect.de These emerging methodologies hold the promise of more efficient and sustainable routes to complex chlorinated molecules.

Challenges and Opportunities for Future Research on this compound

Despite advances, the synthesis and study of this compound present distinct challenges and, consequently, significant research opportunities.

Synthetic Challenges:

Regioselectivity: A key challenge in synthesizing this molecule via free-radical addition to an alkene precursor (e.g., 2-methyl-4-penten-2-ol) with a reagent like chloroform is controlling the regioselectivity of the addition to yield the desired 1,1,1-trichloro-4-methyl-4-pentanol structure. The Kharasch addition's anti-Markovnikov selectivity is beneficial here. wikipedia.org

Reaction Conditions: Traditional methods often require harsh conditions, which can lead to side products and purification difficulties. A Chinese patent describes a synthesis using a mixed peroxide initiator system at elevated temperatures and pressures, highlighting the demanding conditions that can be necessary. chromatographyonline.com

Purification: The presence of multiple chlorine atoms can make purification by standard techniques like distillation or chromatography challenging due to the compound's likely high boiling point and potential for thermal decomposition.

Future Research Opportunities:

Novel Synthetic Routes: Exploring modern synthetic methods, such as photocatalytic approaches, for the synthesis of this compound could lead to milder reaction conditions and improved yields.

Catalyst Development: Designing new catalysts that can facilitate the selective trichloromethylation of precursor molecules is a significant area for future work.

Exploration of Reactivity and Applications: The unique electronic and steric environment created by the trichloromethyl group and the tertiary alcohol functionality suggests that this molecule could serve as a valuable building block in organic synthesis. Future research could explore its reactivity in nucleophilic substitution, elimination, and rearrangement reactions. Its structural similarity to some known bioactive compounds also suggests potential for investigation in medicinal or agricultural chemistry.

Integration with Modern Computational and Analytical Paradigms

The future study of this compound will undoubtedly be shaped by the integration of powerful computational and analytical tools.

Computational Chemistry:

Reaction Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model potential synthetic pathways. researchgate.net This can help in predicting reaction outcomes, understanding reaction mechanisms, and optimizing reaction conditions without extensive empirical experimentation. numberanalytics.com For instance, computational studies can elucidate the energetics of the radical addition of chloroform to the alkene precursor, providing insights into the regioselectivity.

Property Prediction: Computational tools can predict various physicochemical properties of this compound, such as its dipole moment, solubility, and spectroscopic signatures, aiding in its characterization and handling. nih.govacs.org

Advanced Analytical Techniques:

Spectroscopy and Spectrometry: The structural elucidation of this compound and any reaction byproducts relies heavily on modern analytical techniques. High-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, while advanced nuclear magnetic resonance (NMR) techniques are crucial for definitively establishing its complex structure. numberanalytics.com

Chromatography: The separation and quantification of halogenated organic compounds have been revolutionized by advanced chromatographic methods. chromatographyonline.com Techniques like gas chromatography-mass spectrometry (GC-MS) are indispensable for analyzing reaction mixtures and ensuring the purity of the final product. The development of high-throughput analytical methods can also accelerate the screening of new synthetic routes and catalysts. nih.gov

The synergy between predictive computational modeling and sophisticated analytical verification will be instrumental in overcoming the challenges associated with the study of this compound and unlocking its potential for future applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5,5,5-Trichloro-2-methylpentan-2-ol with high purity for laboratory use?

  • Methodological Answer : The compound can be synthesized via halogenation of a tertiary alcohol precursor, such as 2-methylpentan-2-ol, using trichloromethane derivatives under controlled acidic or catalytic conditions. Purification involves fractional distillation under reduced pressure (to minimize thermal decomposition) followed by recrystallization using non-polar solvents like hexane. Analytical techniques like GC-MS and 1^1H/13^13C NMR should validate purity (>98%) and structural integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in amber glass containers under inert gas (N2_2/Ar) at 4°C to prevent photolytic degradation and oxidation. Use fume hoods for handling due to potential volatile organic compound (VOC) emissions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Monitor exposure limits using workplace air sampling aligned with OSHA guidelines .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR for identifying methyl and hydroxyl proton environments; 13^13C NMR for quaternary carbon and trichloromethyl group signals.
  • IR Spectroscopy : Detect O-H stretching (~3200–3600 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M+^+] and fragmentation patterns (e.g., loss of Cl2_2 or H2_2O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying catalytic systems?

  • Methodological Answer : Conduct a systematic review of kinetic and thermodynamic parameters (e.g., activation energy, Gibbs free energy) using computational tools like DFT. Validate experimentally via controlled batch reactions with in-situ monitoring (e.g., Raman spectroscopy) to identify intermediate species. Compare solvent effects (polar vs. non-polar) and catalyst loading (e.g., Lewis acids) to isolate optimal conditions .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use microcosm setups to simulate biodegradation and photolysis in water. Measure half-lives via LC-MS/MS and assess metabolite formation (e.g., dechlorinated products). Include abiotic controls (dark vs. UV light) and biotic samples with sediment microbiota. Quantify bioaccumulation potential using log KowK_{ow} values and OECD 305 guidelines .

Q. How can the compound’s reactivity in radical-mediated reactions be mechanistically elucidated?

  • Methodological Answer : Employ radical trapping agents (e.g., TEMPO) and EPR spectroscopy to detect transient intermediates. Pair with kinetic isotope effects (KIEs) to distinguish between homolytic and heterolytic cleavage pathways. Computational modeling (e.g., CASSCF) can map potential energy surfaces for chlorine radical formation .

Methodological Framework for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Use probit or logit regression models to calculate LC50_{50}/EC50_{50} values. Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For non-linear responses, apply Bayesian hierarchical models to account for variability across replicates .

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